molecular formula C22H23NO5 B12948034 (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B12948034
M. Wt: 381.4 g/mol
InChI Key: GWWUXPAQFKXROY-MDWZMJQESA-N
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Description

(E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6-methoxyindole-3-carbaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into corresponding dihydrochalcones or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydrochalcones or other reduced forms.

    Substitution: Formation of substituted chalcones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its biological effects.

Comparison with Similar Compounds

    Chalcones: Other chalcones with different substituents on the phenyl rings.

    Indole Derivatives: Compounds containing the indole ring with various functional groups.

    Methoxyphenyl Compounds: Compounds with methoxy groups on the phenyl rings.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(E)-3-(6-methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H23NO5/c1-13(8-15-12-23-18-11-16(25-2)6-7-17(15)18)21(24)14-9-19(26-3)22(28-5)20(10-14)27-4/h6-12,23H,1-5H3/b13-8+

InChI Key

GWWUXPAQFKXROY-MDWZMJQESA-N

Isomeric SMILES

C/C(=C\C1=CNC2=C1C=CC(=C2)OC)/C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC(=CC1=CNC2=C1C=CC(=C2)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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